molecular formula C14H13Cl2NO2S B4243046 N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide

N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide

Cat. No.: B4243046
M. Wt: 330.2 g/mol
InChI Key: WQTRCSMJEDBIEH-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. Sulfonamides have a wide range of applications in medicinal chemistry due to their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide typically involves the reaction of 3-chlorobenzylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The molecular targets include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide
  • N-(3-chlorobenzyl)-N-(4-chlorophenyl)methanesulfonamide
  • N-(3-chlorobenzyl)-N-(2-bromophenyl)methanesulfonamide

Uniqueness

N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 3-chlorobenzyl and 2-chlorophenyl groups may enhance its antibacterial properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-20(18,19)17(14-8-3-2-7-13(14)16)10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTRCSMJEDBIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorobenzyl)-N-(2-chlorophenyl)methanesulfonamide
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